molecular formula C12H14O3 B1595402 Ethyl 4-(prop-2-en-1-yloxy)benzoate CAS No. 5443-37-8

Ethyl 4-(prop-2-en-1-yloxy)benzoate

Cat. No. B1595402
CAS RN: 5443-37-8
M. Wt: 206.24 g/mol
InChI Key: HRYWHQPVJCXFQR-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-en-1-yloxy)benzoate is a chemical compound with the molecular formula C12H14O3 . It belongs to the class of benzoate esters.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(prop-2-en-1-yloxy)benzoate are not detailed in the available resources, similar compounds have been used for UV light-induced covalent modification of biological targets .


Physical And Chemical Properties Analysis

Ethyl 4-(prop-2-en-1-yloxy)benzoate has a molecular weight of 206.24 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

  • Crystal and Molecular Structure Studies

    • Field : Crystallography and Molecular Structure Studies .
    • Application : The compound is used in the study of crystal and molecular structures .
    • Method : The structures of the compounds are confirmed by single crystal X-ray diffraction data .
    • Results : The studies revealed the crystal and molecular structures of the compounds, providing valuable insights into their physical and chemical properties .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology .
    • Application : Indole derivatives, which may include similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate”, have been found to possess various biological activities .
    • Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Synthesis of Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Field : Organic Chemistry .
    • Application : The compound is synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition .
    • Method : The synthesis involves a convergent four-step route .
    • Results : The successful synthesis of the compound was achieved .
  • Siloxane-based Side-chain Liquid Crystal Elastomers

    • Field : Polymer Chemistry .
    • Application : The compound is used in the synthesis of siloxane-based side-chain liquid crystal elastomers .
    • Method : The elastomers were synthesized using mesogenic monomer allyl 4- ( (4- (decyloxy)benzoyl)oxy)benzoate having different cross-linkers (CLs) through a hydrosilylation reaction .
    • Results : The elastomers containing an alkyl- and azo-based CLs displayed better properties compared to the other two having a phenyl- and biphenyl-based CL respectively .
  • Isophthalates, Terephthalates and Trimellitates

    • Field : Environmental Chemistry .
    • Application : These compounds, which may include similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate”, are being studied for their potential environmental impact .
    • Method : The study involves the assessment of regulatory needs and potential risks associated with these compounds .
    • Results : The study concluded that there is a need for (further) EU regulatory risk management – restriction combined with authorisation for potential mutagenicity, toxicity to reproduction, endocrine disrupting properties and potential PBT/vPvB, and potential for release/ exposure of some of the substances in the group .
  • Chemical Probe Synthesis

    • Field : Biochemistry .
    • Application : Similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate” are used for chemical probe synthesis .
    • Method : The synthesis involves the use of a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
    • Results : The successful synthesis of the chemical probe was achieved .
  • Chemical Probe Synthesis

    • Field : Biochemistry .
    • Application : Similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate” are used for chemical probe synthesis .
    • Method : The synthesis involves the use of a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
    • Results : The successful synthesis of the chemical probe was achieved .
  • Environmental Impact Study

    • Field : Environmental Chemistry .
    • Application : These compounds, which may include similar compounds to “Ethyl 4-(prop-2-en-1-yloxy)benzoate”, are being studied for their potential environmental impact .
    • Method : The study involves the assessment of regulatory needs and potential risks associated with these compounds .
    • Results : The study concluded that there is a need for (further) EU regulatory risk management – restriction combined with authorisation for potential mutagenicity, toxicity to reproduction, endocrine disrupting properties and potential PBT/vPvB, and potential for release/ exposure of some of the substances in the group .
  • Siloxane-based Side-chain Liquid Crystal Elastomers

    • Field : Polymer Chemistry .
    • Application : The compound is used in the synthesis of siloxane-based side-chain liquid crystal elastomers .
    • Method : The elastomers were synthesized using mesogenic monomer allyl 4- ( (4- (decyloxy)benzoyl)oxy)benzoate having different cross-linkers (CLs) through a hydrosilylation reaction .
    • Results : The elastomers containing an alkyl- and azo-based CLs displayed better properties compared to the other two having a phenyl- and biphenyl-based CL respectively .

properties

IUPAC Name

ethyl 4-prop-2-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYWHQPVJCXFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280994
Record name ethyl 4-allyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(prop-2-en-1-yloxy)benzoate

CAS RN

5443-37-8
Record name 5443-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-allyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 66.4 g (0.4 mole) ethyl 4-hydroxybenzoate in 100 ml acetone, under a nitrogen atmosphere was added 55.3 g (0.40 mole) finely powdered potassium carbonate and 53.2 g (0.44 mole) allyl bromide and the resulting mixture was heated at reflux overnight. After cooling to room temperature the mixture was filtered, washing with ethyl ether. The filtrate and washings were washed with water, brine and dried (MgSO4). Evaporation of solvent in vacuo gave 82.3 g of product as a clear oil. 1H-NMR(CDCl3)ppm(delta): 5.0-5.5 (m), 5.8 (m), 6.8 (m), 8.0 (m).
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 4-hydroxybenzoate (10.0 g, 60.0 mmol) in acetone (100 mL) was added K2CO3 (33.0 g, 239.1 mmol) at 10° C.; stirred for 0.5 hour. Then 3-bromo-propene (8.0 g, 66.0 mmol) was added dropwise and the reaction mixture was stirred at 10° C. for 5 hours. The resulting mixture was filtered and the filtrate was concentrated under reduced pressure to give product (12.0 g, 96%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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